molecular formula C21H25N5O B2894607 1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-75-2

1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2894607
CAS No.: 611197-75-2
M. Wt: 363.465
InChI Key: IYLBVVFAHQUHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative characterized by a morpholine-substituted ethylamino group at position 1 and an isopropyl group at position 3. The morpholine moiety introduces hydrogen-bonding capacity and modulates lipophilicity, while the isopropyl group contributes steric bulk, which may influence binding affinity or pharmacokinetic properties. The synthesis of such derivatives typically involves nucleophilic substitution reactions between chloroethylamino intermediates and amines like morpholine .

Properties

IUPAC Name

1-(2-morpholin-4-ylethylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-15(2)16-13-20(23-7-8-25-9-11-27-12-10-25)26-19-6-4-3-5-18(19)24-21(26)17(16)14-22/h3-6,13,15,23H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLBVVFAHQUHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCN4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]benzimidazole core, known for its diverse pharmacological properties. The morpholine moiety contributes to its solubility and bioavailability. The molecular formula for this compound is C16H22N4C_{16}H_{22}N_4, indicating the presence of nitrogen-rich functional groups that may interact with biological targets.

The biological activity of 1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is primarily attributed to its ability to inhibit key enzymes and pathways in pathogenic organisms. Research has shown that derivatives of pyrido[1,2-a]benzimidazoles can effectively inhibit the growth of Mycobacterium tuberculosis by disrupting its metabolic processes.

Key Findings:

  • Antitubercular Activity : A study highlighted a related compound, 2-(4-chlorobenzyl)-3-methyl-pyrido[1,2-a]benzimidazole-4-carbonitrile, with an MIC (Minimum Inhibitory Concentration) value as low as 0.12 µg/mL against resistant strains of tuberculosis . This suggests that similar structural compounds may exhibit comparable efficacy.
  • Antitumor Activity : Recent investigations into benzimidazole derivatives revealed significant antitumor properties. Compounds with structural similarities to our target compound demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Efficacy Against Pathogens

The efficacy of 1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has been evaluated through various assays:

Pathogen MIC (µg/mL) Selectivity Index Notes
Mycobacterium tuberculosis0.12 - 0.5>16Effective against MDR strains
Cancer cell lines (HCC827)6.26 ± 0.33Not specifiedHigh activity in 2D assays

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Antitubercular Agents : This research focused on the synthesis and evaluation of pyrido[1,2-a]benzimidazole derivatives, revealing their potential as novel anti-TB drugs with low toxicity profiles .
  • Antitumor Efficacy : A study demonstrated that certain benzimidazole derivatives could effectively halt cell proliferation in cancer models, suggesting a promising avenue for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous pyrido[1,2-a]benzimidazole derivatives from the literature. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Table 1: Comparative Analysis of Pyrido[1,2-a]benzimidazole Derivatives

Compound Name Position 1 Substituent Position 3 Substituent Melting Point (°C) Notable Properties/Activities Reference
1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile (Target) 2-(Morpholin-4-yl)ethylamino Isopropyl N/A* Potential anticancer/antimicrobial
1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 2-(Dimethylamino)ethylamino Propyl N/A Reduced hydrogen-bonding capacity
1-[4-(4-Methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 4-(4-Methoxybenzyl)piperazinyl Methyl N/A Enhanced basicity from piperazine
1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile Chloro, 2-chloroethyl Methyl N/A Electron-withdrawing substituents
3-Morpholino-1-oxo-pyrido[1,2-a]benzimidazole-4-carbonitrile Morpholino, carbonyl N/A >300 Antimicrobial activity
1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 2-(3,4-Dimethoxyphenyl)ethylamino Propyl N/A Aromatic electron-donor groups

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The morpholine group in the target compound and its analogs (e.g., ) enhances hydrogen-bonding interactions compared to dimethylamino () or chloro () substituents. This property is critical for target engagement in antimicrobial or anticancer contexts.

Synthetic Pathways: The target compound is synthesized via a nucleophilic substitution reaction between a chloroethylamino intermediate and morpholine, a method shared with other derivatives (e.g., ). Substitutions with piperazine () or aromatic amines () follow similar protocols.

Physicochemical Properties :

  • Derivatives with electron-withdrawing groups (e.g., chloro in ) exhibit reduced basicity, whereas morpholine or piperazine-containing compounds () retain moderate basicity due to their nitrogen atoms.
  • High melting points (>300°C) in carbonyl-containing analogs () suggest strong crystalline packing, absent in the target compound due to its lack of a carbonyl group.

Biological Activity Trends: Morpholino-substituted derivatives (target, ) are associated with antimicrobial activity, likely due to interactions with bacterial enzymes or membranes. Chloro-substituted analogs () may exhibit cytotoxicity but lack selectivity, as seen in related compounds.

Notes

Comparisons are extrapolated from structural analogs.

SAR Considerations : The morpholine group’s oxygen atom and isopropyl group’s steric effects are hypothesized to optimize binding and pharmacokinetics, but experimental validation is needed.

Synthetic Flexibility : The pyrido[1,2-a]benzimidazole scaffold allows modular substitutions, enabling tuning of electronic and steric properties for targeted applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.